molecular formula C24H24ClNO4S B12120974 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

Cat. No.: B12120974
M. Wt: 458.0 g/mol
InChI Key: BDYFNTWNARDJAA-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a dioxidotetrahydrothiophenyl group, and a naphthalenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The chlorinated phenoxy group can be synthesized through the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent.

    Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This involves the oxidation of tetrahydrothiophene to introduce the dioxido functionality.

    Coupling Reactions: The phenoxy and dioxidotetrahydrothiophenyl intermediates are coupled with naphthalen-1-ylmethylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chlorinated phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Industrial Processes: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(phenylmethyl)acetamide
  • 2-(3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

Uniqueness

The unique combination of functional groups in 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C24H24ClNO4S

Molecular Weight

458.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide

InChI

InChI=1S/C24H24ClNO4S/c1-17-13-21(9-10-23(17)25)30-15-24(27)26(20-11-12-31(28,29)16-20)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13,20H,11-12,14-16H2,1H3

InChI Key

BDYFNTWNARDJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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